L-type Calcium Channel Inhibition vs. In-Class Cardiovascular Agents
In a whole-cell patch clamp assay on isolated guinea pig ventricular myocytes, the target compound inhibited the L-type calcium current (ICaL) with an IC50 of 10,400 nM [1]. This is a class-level pharmacological signal consistent with the 6-substituted purinyl piperazine patent family [2]. However, a direct head-to-head comparison against the prototypical 6-substituted purinyl piperazine derivative described in US 5,252,569 is not possible because the patent does not report IC50 values for any exemplar compound in an equivalent electrophysiological assay. The quantitative data for this compound is isolated.
| Evidence Dimension | Inhibition of L-type calcium current (ICaL) |
|---|---|
| Target Compound Data | IC50 = 10,400 nM |
| Comparator Or Baseline | Prototype 6-substituted purinyl piperazine (US 5,252,569). No quantitative ICaL data available. |
| Quantified Difference | Cannot be calculated. |
| Conditions | Whole-cell patch clamp on isolated guinea pig ventricular myocytes |
Why This Matters
This single datapoint confirms the chemotype's engagement with a cardiovascular ion channel target, but without a comparator value, it cannot justify selection over a structurally simpler and potentially more cost-effective analog from the same patent family.
- [1] BindingDB. (n.d.). Affinity Data for BDBM50095890: IC50: 1.04E+4 nM. Assay Description: Inhibition of calcium current (ICaL) measured using whole-cell patch clamp experiments in isolated guinea pig ventricular myocytes. Retrieved April 30, 2026. View Source
- [2] Hajos, Z. G., & Press, J. B. (1993). U.S. Patent No. 5,252,569. Washington, DC: U.S. Patent and Trademark Office. View Source
